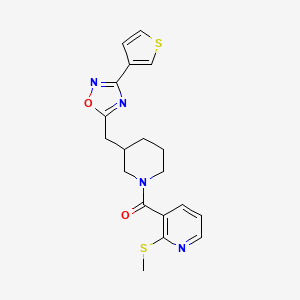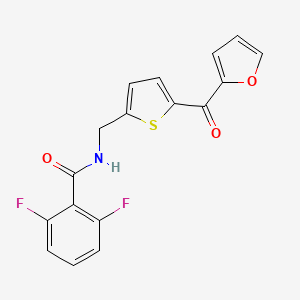
2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown significant interest in the synthesis of complex organic compounds involving furan and thiophene moieties due to their potential applications in pharmaceuticals and materials science. For instance, studies have reported on the synthesis of 3-Acyl-5,6-dihydro-2-phenylthieno(-furo-)-[2,3-d]pyrimidin-4(3H)-ones, showcasing methods to incorporate furan and thiophene derivatives into larger heterocyclic frameworks (Maruoka, Yamagata, & Yamazaki, 1994). These synthetic approaches are crucial for the development of novel compounds with potential biological and materials applications.
Reactivity and Application
The reactivity of furan and thiophene derivatives has been a subject of interest, particularly in the context of Diels-Alder reactions and their unusual reactivity patterns. For instance, difluorinated alkenoate demonstrated unique reactivity with furan in the presence of a tin(IV) catalyst, highlighting the impact of fluorine substituents on the reactivity of organic molecules (Griffith et al., 2006). This research has implications for the synthesis of novel organic materials with specific electronic and structural properties.
Antipathogenic Activity
The antipathogenic activity of thiourea derivatives, including compounds related to the target molecule, has been evaluated, demonstrating significant potential against bacterial strains capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011). This research indicates the potential of furan and thiophene-based compounds in developing new antimicrobial agents.
Electrochromic Properties
The electrochromic properties of polymers derived from furan and thiophene compounds have also been investigated. Studies on new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and their copolymers with EDOT have shown promising electrochromic properties, which could be utilized in electronic display technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).
properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQBJROVLSJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

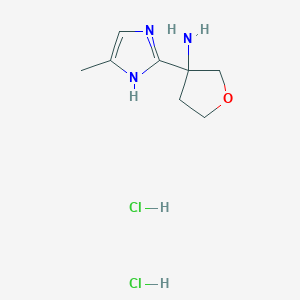

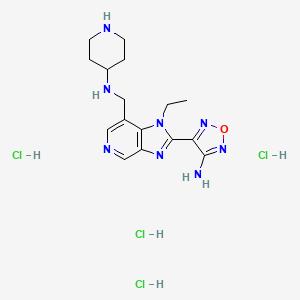

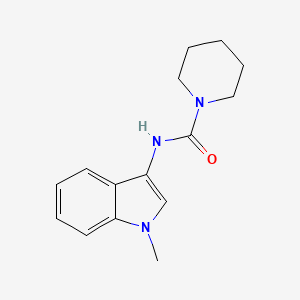
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)
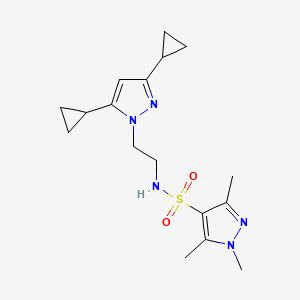

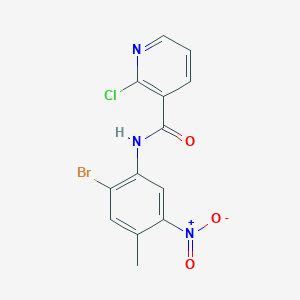
![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
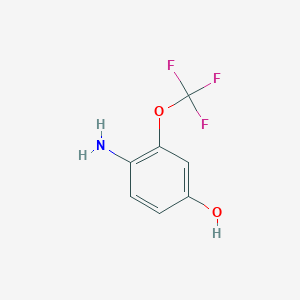
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)

